Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate
Overview
Description
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is an organic compound with the molecular formula C9H17NO4S and a molecular weight of 235.30 g/mol It is a piperidine derivative, characterized by the presence of an ethyl ester group, a methylsulfonyl group, and a piperidine ring
Preparation Methods
The synthesis of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methylsulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the sulfonyl group to a sulfide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
- Ethyl 1-(4-chlorobenzoyl)-4-piperidinecarboxylate
- Ethyl 4-oxo-1-piperidinecarboxylate
These compounds share a similar piperidine core but differ in their substituents, which can significantly impact their chemical properties and applications. This compound is unique due to the presence of the methylsulfonyl group, which imparts distinct reactivity and potential biological activity.
Biological Activity
Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a piperidine ring, a carboxylate group, and a methylsulfonyl substituent, which contribute to its pharmacological properties.
1. Inhibition of Enzymatic Activity
Recent studies have highlighted the role of this compound as an inhibitor of specific enzymes linked to various diseases. For instance, it has been identified as an activator of UCH-L1 (Ubiquitin C-terminal hydrolase L1), which is crucial for protein degradation pathways. This activation was demonstrated to enhance hydrolase activity significantly, indicating its potential in treating neurodegenerative diseases such as Parkinson's disease .
2. Anticancer Properties
The compound has also shown promise in anticancer research. In vitro studies have suggested that it can induce apoptosis in various cancer cell lines, including breast cancer cells (MDA-MB-231). The mechanism appears to involve the destabilization of microtubules and the activation of caspase pathways, leading to increased apoptosis rates .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the efficacy of this compound. Research indicates that modifications to the piperidine ring and substituents can significantly alter biological activity. For example, compounds with different substitutions on the piperidine ring exhibited varying degrees of MAO-A and MAO-B inhibition, with some derivatives showing up to fivefold increased potency .
Case Study 1: UCH-L1 Activation
In a study investigating UCH-L1 activators, this compound was found to enhance enzyme activity by more than 100% at a concentration of 63 µM. This suggests that compounds with similar structures could be explored as therapeutic agents for enhancing protein degradation pathways in neurodegenerative diseases .
Case Study 2: Antitumor Activity
Another study evaluated the effects of this compound on breast cancer cells. The compound was shown to cause morphological changes indicative of apoptosis at concentrations as low as 1 µM. Furthermore, it significantly increased caspase-3 activity at higher concentrations (10 µM), demonstrating its potential as an anticancer agent .
Data Tables
Compound | Target | IC50 (µM) | Activity |
---|---|---|---|
This compound | UCH-L1 | 63 | Activator (hydrolase activity) |
This compound | MDA-MB-231 cells | 1 | Induces apoptosis |
Various Derivatives | MAO-A/MAO-B Inhibition | Varies | Selective inhibition |
Properties
IUPAC Name |
ethyl 1-methylsulfonylpiperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-3-14-9(11)8-4-6-10(7-5-8)15(2,12)13/h8H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEISHOJDDIABID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349946 | |
Record name | ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217487-18-8 | |
Record name | ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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